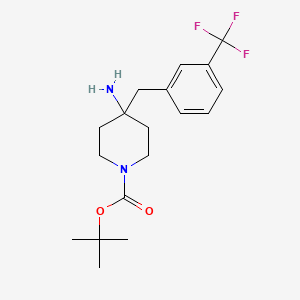

tert-Butyl 4-amino-4-(3-(trifluoromethyl)benzyl)piperidine-1-carboxylate

Description

tert-Butyl 4-amino-4-(3-(trifluoromethyl)benzyl)piperidine-1-carboxylate (CAS: 1774904-88-9) is a piperidine-based compound featuring a tert-butyl carbamate group, an amino group, and a 3-(trifluoromethyl)benzyl substituent. Its molecular formula is C₁₈H₂₅F₃N₂O₂, with a molecular weight of 358.41 g/mol and a purity exceeding 95% . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for targeting receptors sensitive to electron-withdrawing substituents. The tert-butyl carbamate acts as a protective group, improving synthetic handling and stability during reactions .

Properties

IUPAC Name |

tert-butyl 4-amino-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-9-7-17(22,8-10-23)12-13-5-4-6-14(11-13)18(19,20)21/h4-6,11H,7-10,12,22H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBTVQKKFONOGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-amino-4-(3-(trifluoromethyl)benzyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

Attachment of the Trifluoromethylbenzyl Group: This step involves the nucleophilic substitution reaction where the piperidine derivative reacts with a trifluoromethylbenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-4-(3-(trifluoromethyl)benzyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The trifluoromethylbenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its interaction with biological targets. Notably, it has shown promise as a GPR119 agonist , which may help in the treatment of type 2 diabetes mellitus by enhancing insulin secretion and improving glucose homeostasis.

Anticancer Research

Research indicates that related piperidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Example A | MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |

| Example B | MCF10A (non-cancer) | >2.0 | Minimal effect |

This table illustrates the potency of related compounds against specific cancer types, indicating that tert-butyl 4-amino-4-(3-(trifluoromethyl)benzyl)piperidine-1-carboxylate may possess similar anticancer activities.

Neuropharmacology

The compound's structural characteristics suggest potential interactions with neurotransmitter receptors, which could influence mood regulation and pain perception pathways. Studies have indicated that compounds with similar structures may serve as lead candidates for developing new antidepressants or anxiolytics.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of piperidine derivatives similar to tert-butyl 4-amino-4-(3-(trifluoromethyl)benzyl)piperidine-1-carboxylate. The results revealed a significant reduction in tumor size in mouse models treated with these compounds. This highlights the potential of these derivatives as effective agents against triple-negative breast cancer (TNBC), showing a favorable safety margin against normal cells.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of related compounds, suggesting their potential role in modulating mood disorders. The findings indicated that these compounds could be developed into new therapeutic options for treating conditions such as depression and anxiety.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-(3-(trifluoromethyl)benzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Position Variations

tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate

- Structural Difference : The trifluoromethyl group is at the 2-position of the benzyl ring instead of the 3-position.

- Impact : Positional isomerism alters steric and electronic interactions. The 2-substituted analog may exhibit reduced receptor binding affinity compared to the 3-substituted derivative due to hindered spatial accommodation .

Heterocyclic vs. Aromatic Substitutions

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)

Fluorination Patterns

tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate

- Structural Difference: Features a 3,4-difluorobenzyl group linked via an amino bridge.

- Impact : The dual fluorine substitution increases electronegativity and may improve interactions with aromatic residues in enzyme active sites. However, the absence of a trifluoromethyl group reduces lipophilicity .

Thioether-Linked Derivatives

tert-Butyl 4-(3-((3-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidine-1-carboxylate (Compound 47)

- Structural Difference : Incorporates a thioether-linked pyridyl group instead of benzyl.

- Synthetic Yield : Achieved 76% yield , indicating favorable reaction kinetics for sulfur-containing analogs .

- Biological Relevance : The thioether group may confer redox activity or metal-binding capabilities, expanding applications in catalysis or targeted therapies .

Multi-Fluorinated Aromatic Systems

tert-Butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate

- Structural Difference : Combines 4-fluoro and 3-(trifluoromethyl) groups on the phenyl ring.

- Impact : Additional fluorine atoms enhance metabolic resistance and may improve pharmacokinetic profiles in drug design .

Biological Activity

tert-Butyl 4-amino-4-(3-(trifluoromethyl)benzyl)piperidine-1-carboxylate (CAS No. 1779125-27-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making this molecule a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The chemical structure of tert-Butyl 4-amino-4-(3-(trifluoromethyl)benzyl)piperidine-1-carboxylate can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 358.4 g/mol |

| Chemical Formula | C18H25F3N2O2 |

| CAS Number | 1779125-27-7 |

| Solubility | Moderate |

Biological Activity

Research indicates that compounds with piperidine and trifluoromethyl functionalities exhibit diverse biological activities, particularly in cancer research and neuropharmacology.

Studies on related piperidinone compounds have shown that they can interact with various biological targets, including cell surface receptors involved in cancer progression. For instance, the urokinase receptor (uPAR) has been identified as a target for piperidine derivatives, where binding affinity plays a crucial role in inhibiting cancer cell invasion and metastasis .

Case Studies and Research Findings

- Cell Proliferation Inhibition : In vitro assays have demonstrated that certain piperidinone derivatives can inhibit the proliferation of breast cancer cells (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells. For example, a related compound showed significant inhibition at concentrations as low as 6 μM .

- Invasion and Migration : Compounds similar to tert-butyl 4-amino-4-(3-(trifluoromethyl)benzyl)piperidine have been shown to impair cell invasion and migration through extracellular matrix components, which is critical in cancer metastasis .

- Apoptotic Mechanisms : Annexin V staining assays suggested that some piperidinone derivatives induce apoptosis in cancer cells, indicating their potential as therapeutic agents .

Toxicological Profile

The safety data sheet for tert-butyl 4-amino-4-(3-(trifluoromethyl)benzyl)piperidine-1-carboxylate indicates no acute toxicity or irritant properties reported in available studies. However, comprehensive toxicological evaluations remain necessary to assess long-term effects and safety profiles in clinical settings .

Q & A

Basic: What are the common synthetic routes for synthesizing tert-Butyl 4-amino-4-(3-(trifluoromethyl)benzyl)piperidine-1-carboxylate, and how can reaction progress be monitored?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Piperidine Core Functionalization : Start with a Boc-protected piperidine scaffold. Introduce the 4-amino group via reductive amination or nucleophilic substitution, using ammonia or a protected amine source .

Trifluoromethylbenzyl Incorporation : React the intermediate with 3-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to achieve alkylation .

Boc Protection/Deprotection : Use di-tert-butyl dicarbonate (Boc₂O) for amino protection, followed by acidic deprotection (TFA or HCl/dioxane) as needed .

Monitoring : Track reaction progress via TLC (silica gel, hexane/EtOAC 3:1) or LC-MS. Confirm intermediate purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane → EtOAc) to separate impurities. For polar intermediates, employ reverse-phase C18 columns with methanol/water .

- Recrystallization : Optimize solvent systems (e.g., EtOAc/hexane or DCM/pentane) based on solubility profiles. Crystallization yields >95% purity in analogs .

- HPLC : For chiral resolution or stubborn impurities, use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) and isopropanol/hexane mobile phases .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR. Key signals include Boc tert-butyl (~1.4 ppm, singlet) and trifluoromethyl (~3.9 ppm, quartet) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺ expected ~403.2 g/mol) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, F content (±0.3% deviation) to confirm stoichiometry .

- IR Spectroscopy : Identify Boc carbonyl stretch (~1680–1720 cm⁻¹) and NH/amine bands (~3300 cm⁻¹) .

Advanced: How can researchers optimize the yield when introducing the 3-(trifluoromethyl)benzyl group?

Methodological Answer:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, or phase-transfer catalysts for alkylation .

- Temperature Control : Conduct reactions at 50–80°C to balance reactivity and decomposition. Use microwave-assisted synthesis for faster kinetics .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates. Add molecular sieves to scavenge moisture .

- Inert Atmosphere : Perform reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .

Advanced: How to resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Reproducibility Checks : Repeat assays in triplicate under standardized conditions (e.g., cell line passage number, serum batch) .

- Purity Validation : Re-purify the compound and confirm >98% purity via HPLC. Impurities (e.g., de-Boc byproducts) may skew results .

- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorogenic substrates) with cell-based assays (e.g., viability via MTT) to distinguish direct vs. indirect effects .

- Metabolite Analysis : Use LC-MS to identify degradation products in assay media that may interfere .

Advanced: What methodologies are suitable for mechanistic studies of its interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use software (AutoDock Vina) to model binding to receptors (e.g., GPCRs or kinases). Validate with site-directed mutagenesis .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to purified proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven interactions .

- Cellular Imaging : Fluorescently tagged analogs (e.g., BODIPY conjugates) for subcellular localization studies .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .

- Toxicity Mitigation : Based on analogs, anticipate acute toxicity (Category 4 for oral/dermal exposure). Avoid inhalation; use respirators if powder is aerosolized .

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: How to ensure compound stability during long-term storage?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent light degradation. Avoid freeze-thaw cycles .

- Desiccation : Use vacuum-sealed containers with silica gel to minimize hydrolysis of the Boc group .

- Inert Atmosphere : Purge vials with argon before sealing to inhibit oxidation .

- Stability Monitoring : Perform quarterly HPLC checks to detect degradation (>2% impurity triggers re-purification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.